molecular formula C7H9O4- B14372686 6-Methoxy-6-oxohex-2-enoate CAS No. 89898-52-2

6-Methoxy-6-oxohex-2-enoate

Cat. No.: B14372686
CAS No.: 89898-52-2
M. Wt: 157.14 g/mol
InChI Key: HBZOSRCVWPAGOA-UHFFFAOYSA-M
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Description

6-Methoxy-6-oxohex-2-enoate is a chemical compound with the molecular formula C7H10O4 It is characterized by the presence of a methoxy group and a keto group on a hexenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-6-oxohex-2-enoate typically involves the esterification of 6-methoxy-6-oxohexanoic acid. One common method is the reaction of 6-methoxy-6-oxohexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-6-oxohex-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: 6-Methoxy-6-oxohexanoic acid.

    Reduction: 6-Methoxy-6-hydroxyhexanoate.

    Substitution: Various substituted hexenoates depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-6-oxohex-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-6-oxohex-2-enoate involves its interaction with various molecular targets. The methoxy and keto groups play a crucial role in its reactivity and binding affinity. The compound can participate in enzymatic reactions, where it may act as a substrate or inhibitor, influencing metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2(3H)-benzoxazolone (MBOA): This compound shares the methoxy group but has a different core structure.

    6-Methoxybenzofuran Derivatives: These compounds also contain a methoxy group and are studied for their biological activities.

Uniqueness

6-Methoxy-6-oxohex-2-enoate is unique due to its specific combination of functional groups and its reactivity profile

Properties

CAS No.

89898-52-2

Molecular Formula

C7H9O4-

Molecular Weight

157.14 g/mol

IUPAC Name

6-methoxy-6-oxohex-2-enoate

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4-6(8)9/h2,4H,3,5H2,1H3,(H,8,9)/p-1

InChI Key

HBZOSRCVWPAGOA-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCC=CC(=O)[O-]

Origin of Product

United States

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